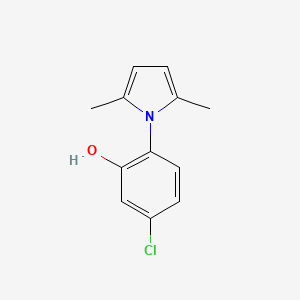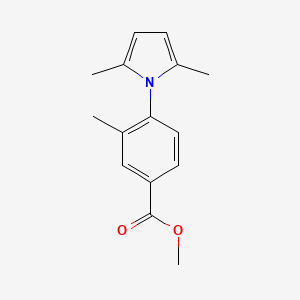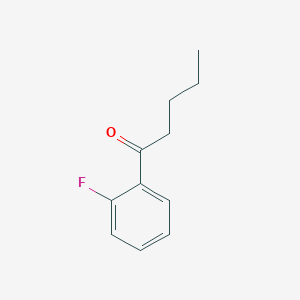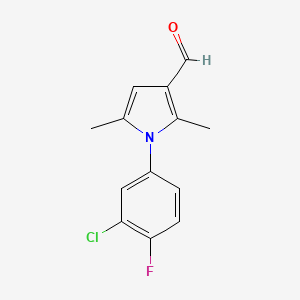
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde is not fully understood, but it is believed to involve the interaction of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde with various enzymes and proteins in the body. 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation. 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has several advantages for use in lab experiments. It is readily synthesized using various methods, and it is stable and easy to handle. 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has also been shown to have high purity and yield, making it ideal for use in various applications. However, 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde also has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. One potential direction is the development of novel inhibitors of protein kinases using 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde as a building block. Another direction is the development of new anti-cancer agents based on the structure of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde may also have potential applications in the development of organic electronics and materials science. Further studies are needed to fully understand the mechanism of action and potential applications of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various compounds, including inhibitors of protein kinases and anti-cancer agents. 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has also been used as a fluorescent probe for the detection of reactive oxygen species and as a ligand for metal complexes. In addition, 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has been studied for its potential applications in organic electronics and materials science.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-5-10(7-17)9(2)16(8)11-3-4-13(15)12(14)6-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFAAISKIHISGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




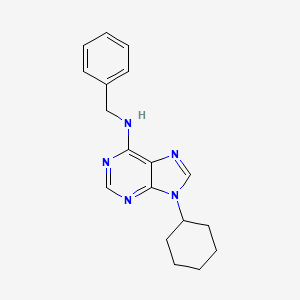

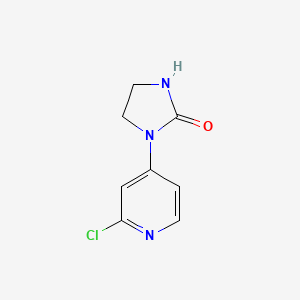
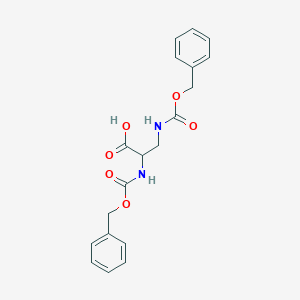
![4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328147.png)

![4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328172.png)
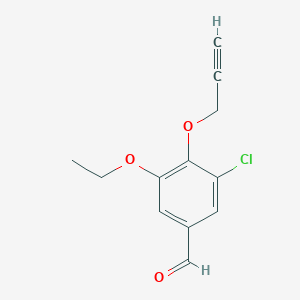
![4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid](/img/structure/B3328184.png)
![4-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328191.png)
